

a comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy

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Compound of Interest

Compound Name: Moxalactam

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A Comparative Evaluation of Moxalactam: A Third-Generation Cephalosporin-like Antibiotic

An in-depth analysis of **moxalactam**'s antimicrobial activity, pharmacokinetic profile, adverse reactions, and clinical efficacy in comparison to other third-generation cephalosporins, providing essential data and experimental context for researchers and drug development professionals.

Moxalactam (also known as latamoxef) is a synthetic 1-oxa- β -lactam antibiotic that, while structurally distinct, is often classified with third-generation cephalosporins due to its similar spectrum of activity and mechanism of action.[1] It exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis.[2] This guide provides a comprehensive comparative evaluation of **moxalactam**, focusing on its performance against other prominent third-generation cephalosporins such as cefotaxime and cefoperazone.

Antimicrobial Activity

Moxalactam demonstrates potent activity against a wide range of Gram-negative bacteria, including many Enterobacteriaceae, and is notably stable against many β -lactamases produced by these organisms.[1][3] Its activity against Gram-positive organisms is generally less than that of earlier cephalosporins.[1][3]

Data Presentation: Comparative In Vitro Activity of **Moxalactam** and Other Cephalosporins

The following table summarizes the minimum inhibitory concentration (MIC) values for **moxalactam** and its comparators against key bacterial pathogens. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a standard measure of antibiotic potency.

| Organism | Moxalactam MIC90 (µg/mL) | Cefotaxime MIC90 (µg/mL) | Cefoperazone MIC90 (µg/mL) |
|--------------------------|--------------------------|--------------------------|----------------------------|
| Escherichia coli | 0.125 | ≤0.5 | >64 |
| Klebsiella pneumoniae | 0.125 | ≤0.5 | >64 |
| Enterobacter spp. | --- | ≤0.5 | --- |
| Proteus mirabilis | 0.125 | --- | --- |
| Pseudomonas aeruginosa | 8 | 19 | >64 |
| Staphylococcus aureus | 8 | 1.1-1.9 | --- |
| Streptococcus pneumoniae | 8 | 0.01-0.05 | --- |
| Bacteroides fragilis | --- | 5.3 | --- |

Note: Data is compiled from multiple sources and may vary based on testing methodology and geographic location of isolates.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Pharmacokinetics

The pharmacokinetic properties of an antibiotic are crucial in determining its dosing regimen and efficacy. **Moxalactam** is administered parenterally and exhibits a longer half-life than many other β-lactam antibiotics.[\[3\]](#)

Data Presentation: Comparative Pharmacokinetic Parameters

The table below outlines key pharmacokinetic parameters for **moxalactam**, cefotaxime, and cefoperazone in adults with normal renal function.

| Parameter | Moxalactam | Cefotaxime | Cefoperazone |
|------------------------------|-----------------|-------------------|-----------------|
| Half-life ($t_{1/2}$) | 2.2 - 3.5 hours | 1.1 - 1.3 hours | 1.6 - 2.4 hours |
| Volume of Distribution (Vd) | 20.2 L | 33 - 37 L | 10 - 13 L |
| Total Body Clearance | ~0.04 L/kg/h | ~315 - 341 mL/min | 75 - 96 mL/min |
| Protein Binding | ~50% | ~30-40% | ~90% |
| Primary Route of Elimination | Renal | Renal | Biliary |

Note: Values are approximate and can vary based on patient factors such as age and renal function.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Adverse Reactions

The clinical use of **moxalactam** has been significantly limited by its association with serious adverse reactions, most notably bleeding and coagulopathy.[\[1\]](#)[\[8\]](#)[\[13\]](#)

Moxalactam-Induced Coagulopathy

A significant concern with **moxalactam** is its potential to cause hypoprothrombinemia, a condition characterized by a deficiency of prothrombin (a key clotting factor), which can lead to bleeding.[\[8\]](#)[\[14\]](#) This adverse effect is primarily attributed to the N-methylthiotetrazole (NMTT) side chain in its chemical structure.[\[14\]](#)[\[15\]](#)

Data Presentation: Comparative Adverse Reaction Profile

| Adverse Reaction | Moxalactam | Cefotaxime | Cefoperazone |
|---------------------------------------|---|---|---|
| Hypoprothrombinemia /Bleeding | Higher incidence due to NMTT side chain | Lower incidence (lacks NMTT side chain) | Higher incidence due to NMTT side chain |
| Diarrhea | Reported | Reported | Reported |
| Thrombocytosis | Reported | Less common | Less common |
| Disulfiram-like reaction with alcohol | Yes | No | Yes |

Note: The incidence of adverse reactions can vary depending on patient populations and study designs.[\[13\]](#)[\[16\]](#)

Clinical Efficacy

Moxalactam has demonstrated efficacy in treating a variety of serious infections, particularly those caused by Gram-negative bacteria.

Intra-abdominal Infections

Clinical trials have shown **moxalactam** to be effective in treating intra-abdominal infections, with clinical success rates comparable to or exceeding those of other antibiotic regimens. In one study, the clinical success rate for **moxalactam** in intra-abdominal infections was 84%.[\[17\]](#)

Meningitis

Moxalactam's ability to penetrate the cerebrospinal fluid has made it a treatment option for bacterial meningitis.[\[3\]](#)[\[18\]](#)[\[19\]](#) In a prospective, randomized study comparing **moxalactam** to ampicillin or chloramphenicol for the treatment of Haemophilus influenzae type b meningitis in children, **moxalactam** was found to be equivalent in efficacy.[\[16\]](#) However, diarrhea and thrombocytosis were observed more frequently in the **moxalactam** group.[\[16\]](#)

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of **moxalactam** and comparator agents is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

- **Broth Microdilution Method (CLSI M07):** This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that prevents visible growth of the organism.[\[1\]](#)[\[13\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
- **Agar Dilution Method (CLSI M07):** In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test organism. After incubation, the MIC is the lowest concentration of the antibiotic that inhibits colony formation.[\[1\]](#)[\[2\]](#)[\[20\]](#)[\[21\]](#)[\[25\]](#)

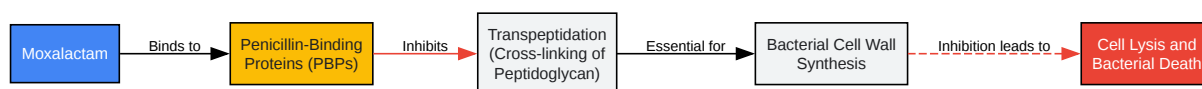
Pharmacokinetic Studies

Pharmacokinetic parameters are typically determined in healthy volunteers or patient populations through the following general protocol:

- **Drug Administration:** A single or multiple doses of the antibiotic are administered intravenously or intramuscularly.
- **Sample Collection:** Blood and urine samples are collected at predetermined time intervals.
- **Drug Concentration Analysis:** The concentration of the antibiotic in the collected samples is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).
- **Pharmacokinetic Modeling:** The concentration-time data are then analyzed using pharmacokinetic models to calculate parameters such as half-life, volume of distribution, and clearance.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[26\]](#)

Visualizations

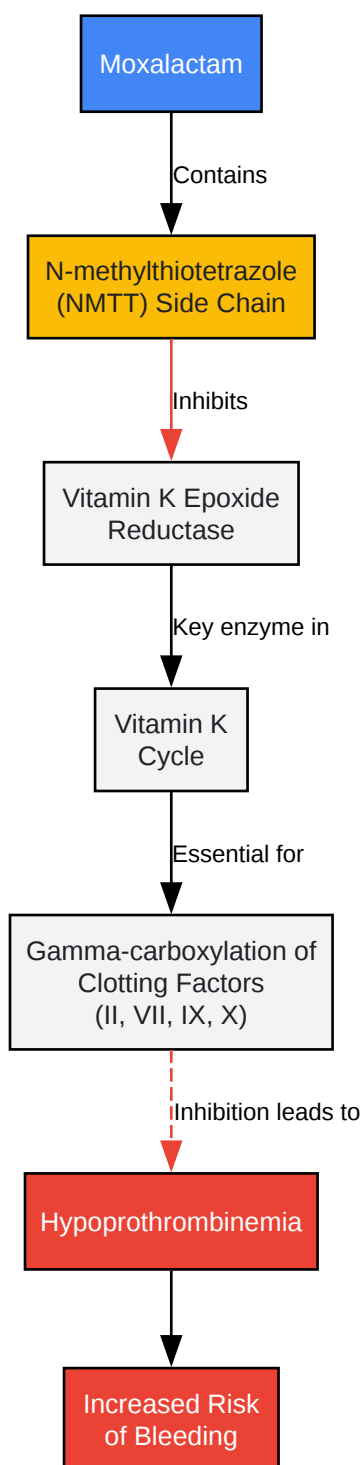
Mechanism of Action of β -Lactam Antibiotics



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Caption: Mechanism of action of **moxalactam** and other β-lactam antibiotics.

Proposed Mechanism of **Moxalactam**-Induced Hypoprothrombinemia



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Caption: Pathway of **moxalactam**-induced coagulopathy.

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References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 3. A comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cefoperazone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Appropriate composites of cefoperazone-sulbactam against multidrug-resistant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human pharmacokinetics of cefotaxime and its metabolites and the role of renal tubular secretion on their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of moxalactam in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of moxalactam in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Moxalactam pharmacokinetics during hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Determinants of antibiotic-associated hypoprothrombinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prospective comparative trial of moxalactam versus ampicillin or chloramphenicol for treatment of Haemophilus influenzae type b meningitis in children - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 17. [Treatment of intra-abdominal infections with beta-lactam antibiotics. Results of some controlled prospective studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Moxalactam Therapy of Bacterial Meningitis in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and bacteriologic efficacy of moxalactam, cefotaxime, cefoperazone, and rocephin in experimental bacterial meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. testinglab.com [testinglab.com]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. protocols.io [protocols.io]
- 24. CLSI broth microdilution method for testing susceptibility of *Malassezia pachydermatis* to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Pharmacokinetics of cefoperazone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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